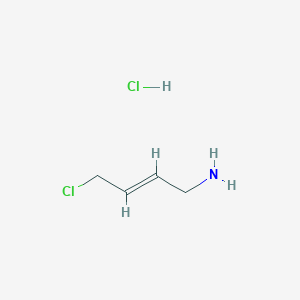

4-Chlorobut-2-en-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chlorobut-2-en-1-amine hydrochloride is a useful research compound. Its molecular formula is C4H9Cl2N and its molecular weight is 142.02 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

4-Chlorobut-2-en-1-amine hydrochloride (C₄H₆ClN·HCl) is characterized by its alkyne structure, featuring both a halogen and an amine group. Its reactivity as an amine allows it to participate in nucleophilic substitution and addition reactions, making it a valuable building block in organic synthesis.

Pharmaceutical Development

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Notably, it has been utilized in developing anti-cancer agents due to its ability to modify biological pathways. Research indicates that this compound can inhibit specific enzymes linked to cancer progression, thereby contributing to therapeutic strategies against malignancies.

Case Study: Anticancer Activity

A study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxic effects on cancer cell lines. The mechanism involved the inhibition of key metabolic pathways essential for tumor growth, highlighting its potential as a lead compound in drug discovery.

Organic Synthesis

In organic chemistry, this compound is employed for creating complex molecules. It allows researchers to explore new chemical reactions and develop novel compounds through substitution and addition reactions.

Table 1: Types of Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Chlorine atom is replaced by other nucleophiles. |

| Addition Reactions | Triple bond participates in addition with various reagents. |

Agricultural Chemicals

The compound is also significant in formulating agrochemicals, contributing to the development of herbicides and pesticides that enhance crop protection and yield. Its reactivity allows for the modification of existing chemical structures to improve efficacy against pests.

Case Study: Herbicide Development

Research has shown that derivatives of this compound can effectively target specific enzymes in plant pathogens, leading to the development of more effective herbicides with reduced environmental impact.

Material Science

In material science, this compound plays a role in producing specialty polymers and materials. Its unique properties can improve product performance across various applications, including coatings and adhesives.

The biological activity of this compound stems from its reactivity as an amine. It has been evaluated for its potential as an enzyme inhibitor, particularly against metallo-beta-lactamases.

Table 2: Enzyme Inhibition Studies

| Enzyme Type | Inhibition Type | Ki Value (µM) |

|---|---|---|

| Metallo-beta-lactamases (VIM-2) | Non-competitive | 1.5 |

Antimicrobial Properties

This compound has shown promising results in antimicrobial activity against resistant bacterial strains. Studies indicate that it can reverse antibiotic resistance, enhancing the efficacy of existing treatments.

Case Study: Efficacy Against Resistant Strains

In vitro studies demonstrated that this compound significantly reduced the minimum inhibitory concentration required for imipenem against resistant strains of E. coli, suggesting its potential role in combination therapies.

Toxicological Assessments

While exhibiting considerable biological activity, toxicological evaluations reveal that this compound poses irritant properties and environmental hazards. Long-term exposure studies have indicated dose-dependent increases in organ weights and tumor development in certain tissues.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at the 4-position undergoes nucleophilic substitution with amines, thiols, and other nucleophiles. This reactivity is exploited in the synthesis of complex amines and cyclic structures.

Mechanistic Insight : The substitution proceeds via an SN2 mechanism, facilitated by the electron-withdrawing effect of the adjacent alkene, which polarizes the C–Cl bond .

Addition Reactions

The conjugated alkene participates in electrophilic and radical addition reactions, often leading to functionalized amines.

Key Observation : Cyclohexanone derivatives react efficiently under Cu(I) catalysis, while aromatic ketones require tailored conditions .

Cyclization Reactions

Intramolecular cyclization is a hallmark of this compound, enabling access to nitrogen-containing heterocycles.

- Example : Reaction with phenylacetylene and Cu₂O produces 2-alkynylpiperidines via iminium intermediates .

- Mechanism :

Applications : Used in synthesizing enzyme inhibitors (e.g., MDL 73811, a potent anti-trypanosomal agent) .

Comparative Reactivity with Analogues

Key Research Findings

- Catalytic Systems : Dual Cu(I)/Ti(OEt)₄ systems enable coupling with acyclic ketones, overcoming limitations of earlier methods .

- Steric Effects : Bulky substituents on the alkyne reduce reaction efficiency (e.g., tert-butyl groups yield <20%) .

- Functional Group Tolerance : Reactions tolerate NO₂, CF₃, and NH₂ groups on aromatic alkynes .

Propriétés

Formule moléculaire |

C4H9Cl2N |

|---|---|

Poids moléculaire |

142.02 g/mol |

Nom IUPAC |

(E)-4-chlorobut-2-en-1-amine;hydrochloride |

InChI |

InChI=1S/C4H8ClN.ClH/c5-3-1-2-4-6;/h1-2H,3-4,6H2;1H/b2-1+; |

Clé InChI |

ZGCNYBMDGKVWFH-TYYBGVCCSA-N |

SMILES isomérique |

C(/C=C/CCl)N.Cl |

SMILES canonique |

C(C=CCCl)N.Cl |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.